5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione
Overview
Description
5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione is an organic compound characterized by the presence of a nitrophenoxy group attached to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione typically involves the reaction of 4-nitrophenol with 2-methylisoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrazine and palladium on carbon.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrazine, palladium on carbon, or sodium borohydride.
Substitution: Bases like potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenoxy group plays a crucial role in this interaction by forming hydrogen bonds and other non-covalent interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: This compound also contains a nitrophenoxy group and is studied for its anti-cancer properties.
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds are evaluated for their anthelmintic activity.
Uniqueness
5-(4-Nitrophenoxy)-2-methylisoindoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the isoindoline-1,3-dione core differentiates it from other nitrophenoxy-containing compounds, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenoxy)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-16-14(18)12-7-6-11(8-13(12)15(16)19)22-10-4-2-9(3-5-10)17(20)21/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWOZJBRPTSBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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